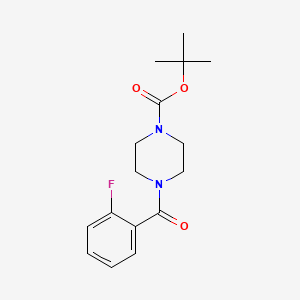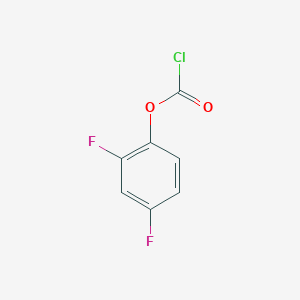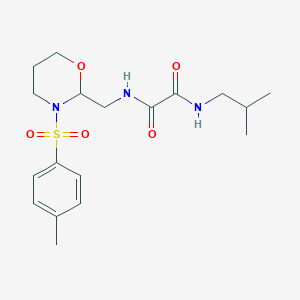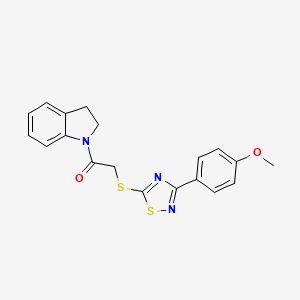
1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone, also known as IMT, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. IMT belongs to the class of 1,2,4-thiadiazole derivatives, which have been widely studied for their biological activities.
Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activities
A study by Tumosienė et al. (2020) explored a series of novel derivatives containing the 1,3,4-thiadiazole moiety for their antioxidant and anticancer activities. Compounds exhibiting significant antioxidant activity, surpassing that of ascorbic acid, and marked cytotoxicity against glioblastoma and breast cancer cell lines were identified. The incorporation of the 1,3,4-thiadiazole and indole moieties, similar to the core structure of our compound of interest, underscores the therapeutic potential of these scaffolds in developing potent antioxidant and anticancer agents (Tumosienė et al., 2020).
Anticonvulsant Evaluation
Research by Rajak et al. (2010) on novel 2,5-disubstituted 1,3,4-thiadiazoles, which share structural similarity with the compound , demonstrated promising anticonvulsant potential. The study's findings emphasize the structural requirements for anticonvulsant activity, suggesting that modifications in the thiadiazole scaffold can lead to significant biological effects. This work contributes to the understanding of how structural features within compounds like 1-(Indolin-1-yl)-2-((3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl)thio)ethanone may influence their pharmacological profiles (Rajak et al., 2010).
Synthesis and Application in Tuberculosis Research
A study conducted by Abdelall (2014) reported on the synthesis of various thiadiazole derivatives for potential application in tuberculosis treatment. This research highlights the versatility of the 1,3,4-thiadiazole scaffold in synthesizing compounds that could be evaluated for their efficacy against tuberculosis, indicating a broad spectrum of biomedical applications for such chemical structures (Abdelall, 2014).
Anti-inflammatory Activity
Labanauskas et al. (2004) synthesized derivatives of 4H-1,2,4-triazole-3-thiols, incorporating methoxyphenyl groups, and evaluated their anti-inflammatory activity. The structural similarity with the compound under discussion suggests the potential of such derivatives in developing anti-inflammatory agents. This research underscores the importance of the thiadiazole and methoxyphenyl groups in modulating biological activity, with implications for designing new anti-inflammatory drugs (Labanauskas et al., 2004).
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2S2/c1-24-15-8-6-14(7-9-15)18-20-19(26-21-18)25-12-17(23)22-11-10-13-4-2-3-5-16(13)22/h2-9H,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRNJOBSENVPGOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
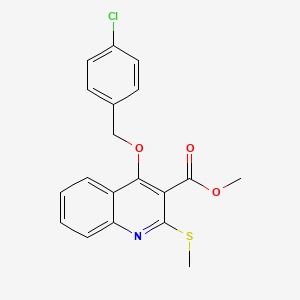
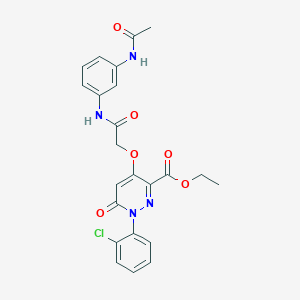


![N-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2799250.png)
![1-(5-chloro-2-methoxyphenyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2799251.png)

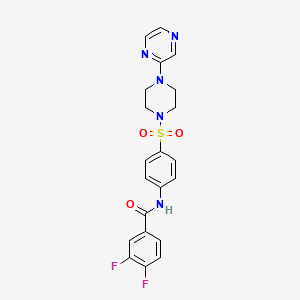
![(2S,7R)-4-(4-chlorophenyl)-5,9-dioxa-3-azatetracyclo[8.8.0.0^{2,7}.0^{13,18}]octadeca-1(10),11,13(18),14,16-pentaene](/img/structure/B2799255.png)
![N-(1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2799256.png)
